molecular formula C16H19N3O4 B5749094 1-(4-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine

1-(4-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine

Cat. No. B5749094
M. Wt: 317.34 g/mol
InChI Key: YRZASWCXNFLFGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmacology. This compound belongs to the piperazine family, which is a class of organic compounds that has been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of DNA and RNA. This leads to the inhibition of cell growth and division, which is why it has potential as an anticancer agent.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and parasites. In addition, it has been shown to inhibit the growth of cancer cells in vitro. However, the effects of this compound on normal cells are not well understood, and more research is needed in this area.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine in lab experiments is its broad-spectrum antimicrobial activity. It can be used to study the effects of antimicrobial agents on a variety of microorganisms. However, one limitation of using this compound is its potential toxicity to normal cells. More research is needed to determine the safety and efficacy of this compound in vivo.

Future Directions

There are several future directions for research on 1-(4-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine. One area of research is the development of more potent and selective analogs of this compound for use as anticancer agents. Another area of research is the study of the effects of this compound on normal cells and tissues, in order to determine its safety and potential side effects. Finally, more research is needed to determine the optimal dosage and administration of this compound for use in humans.

Synthesis Methods

The synthesis of 1-(4-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine involves the reaction between 4-methoxybenzyl chloride and 5-nitro-2-furaldehyde in the presence of piperazine. The reaction is carried out in a solvent such as dichloromethane or toluene, and the product is purified using column chromatography. The yield of the reaction is typically around 50-60%.

Scientific Research Applications

1-(4-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine has been extensively studied for its potential pharmacological applications. It has been shown to have antimicrobial, antifungal, and antiparasitic properties. In addition, it has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

1-(4-methoxyphenyl)-4-[(5-nitrofuran-2-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-22-14-4-2-13(3-5-14)18-10-8-17(9-11-18)12-15-6-7-16(23-15)19(20)21/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZASWCXNFLFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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